1-Cyclopropyl-3,3-dimethoxypropan-1-one
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Overview
Description
1-Cyclopropyl-3,3-dimethoxypropan-1-one is an organic compound with the molecular formula C7H12O3 It is characterized by a cyclopropyl group attached to a propanone backbone, with two methoxy groups at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3,3-dimethoxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving methoxylation and cyclopropanation.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced catalytic systems and purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3,3-dimethoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-3,3-dimethoxypropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3,3-dimethoxypropan-1-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in various biochemical processes. The methoxy groups enhance its solubility and stability, facilitating its use in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used, such as its role in inhibiting enzymes or interacting with cellular receptors.
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Shares the cyclopropyl group but lacks the methoxy groups.
3,3-Dimethoxypropan-1-one: Contains the methoxy groups but lacks the cyclopropyl group.
Uniqueness: 1-Cyclopropyl-3,3-dimethoxypropan-1-one is unique due to the combination of the cyclopropyl group and the methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both reactivity and stability.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-cyclopropyl-3,3-dimethoxypropan-1-one |
InChI |
InChI=1S/C8H14O3/c1-10-8(11-2)5-7(9)6-3-4-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
MNTXUVYCOHHXEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)C1CC1)OC |
Origin of Product |
United States |
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